2-(3-Butenyl)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-but-3-enylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-2-3-6-9-7-4-5-8-10(9)11(12)13/h2,4-5,7-8H,1,3,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKLHHDCAKYZRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70520467 | |
| Record name | 2-(But-3-en-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70520467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89730-30-3 | |
| Record name | 2-(But-3-en-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70520467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 3 Butenyl Benzoic Acid and Its Analogues
Direct Synthetic Routes to 2-(3-Butenyl)benzoic Acid
Direct synthesis methods focus on the formation of the carbon-carbon bond between the benzoic acid core and the butenyl side chain as a key step.
A primary and effective method for synthesizing this compound involves the allylation of o-toluic acid derivatives. This approach utilizes the acidic nature of the benzylic protons of the methyl group on the o-toluic acid scaffold. The general strategy involves a two-step process:
Deprotonation: A strong base, such as lithium diisopropylamide (LDA), is used to deprotonate the methyl group of o-toluic acid, generating a benzylic carbanion.
Alkylation: The resulting nucleophilic carbanion is then reacted with an allyl halide, typically allyl bromide, in an SN2 reaction. This introduces the allyl group at the benzylic position.
Rearrangement: The initial allylation product, 2-(1-allyl)methylbenzoic acid, undergoes a spontaneous nih.govnih.gov-sigmatropic rearrangement (a Claisen-type rearrangement) under the reaction conditions or upon workup to yield the desired this compound.
This methodology is robust and has been successfully applied to a range of substituted o-toluic acids and their esters to produce the corresponding substituted this compound derivatives. researchgate.net The reaction demonstrates good tolerance for various substituents on the benzene (B151609) ring. researchgate.net
Beyond direct allylation, modified alkylation strategies can be employed. These methods may involve the use of organometallic reagents in cross-coupling reactions. For instance, a plausible route could involve the palladium-catalyzed coupling of a 2-halobenzoic acid derivative (e.g., methyl 2-iodobenzoate) with an organometallic butenyl reagent, such as 3-butenylmagnesium bromide (a Grignard reagent) or a 3-butenylboronic acid derivative (in a Suzuki coupling). Subsequent hydrolysis of the ester group would yield the final carboxylic acid. These cross-coupling approaches offer an alternative pathway that can be advantageous depending on the availability of starting materials and the desired functional group compatibility.
Preparation of Structurally Related Butenyl Benzoic Acid Derivatives
The synthesis of isomers and functionalized analogues of this compound is crucial for exploring structure-activity relationships in various chemical and biological contexts.
The synthesis of isomeric butenylbenzoic acids, such as 3-(3-butenyl)benzoic acid and 4-(3-butenyl)benzoic acid, typically requires different starting materials and strategies compared to the ortho isomer. Cross-coupling reactions are the most common and versatile methods for this purpose.
Suzuki Coupling: A halobenzoic acid ester (e.g., methyl 3-bromobenzoate or methyl 4-bromobenzoate) can be reacted with a butenylboronic acid or its ester equivalent in the presence of a palladium catalyst and a base.
Heck Reaction: The reaction of a halobenzoic acid with 1-butene (B85601) under palladium catalysis can also form the desired carbon-carbon bond, although issues with regioselectivity (i.e., formation of the 1-butenyl vs. 2-butenyl product) may need to be controlled.
Following the carbon-carbon bond formation, a final hydrolysis step is performed to convert the ester into the carboxylic acid.
The preparation of this compound analogues bearing additional functional groups on the aromatic ring can be achieved by starting with appropriately substituted o-toluic acids. The allylation methodology described in section 2.1.1 has been shown to be effective for a variety of substituted substrates. researchgate.net This allows for the synthesis of derivatives with electron-donating or electron-withdrawing groups at different positions on the benzene ring. researchgate.net
The table below summarizes the synthesis of various substituted 2-(3-butenyl)benzoic acids via the allylation of the corresponding substituted o-toluic acids or esters. researchgate.net
| Substituent on Benzene Ring | Starting Material | Product |
|---|---|---|
| 3-Methyl | 3-Methyl-o-toluic acid | 2-(3-Butenyl)-3-methylbenzoic acid |
| 4-Methyl | 4-Methyl-o-toluic acid | 2-(3-Butenyl)-4-methylbenzoic acid |
| 5-Methyl | 5-Methyl-o-toluic acid | 2-(3-Butenyl)-5-methylbenzoic acid |
| 6-Methyl | 6-Methyl-o-toluic acid | 2-(3-Butenyl)-6-methylbenzoic acid |
| 5-Methoxy | 5-Methoxy-o-toluic acid | 2-(3-Butenyl)-5-methoxybenzoic acid |
| 3-Chloro | 3-Chloro-o-toluic acid | 2-(3-Butenyl)-3-chlorobenzoic acid |
| 5-Fluoro | 5-Fluoro-o-toluic acid | 2-(3-Butenyl)-5-fluorobenzoic acid |
| 5-Bromo | 5-Bromo-o-toluic acid | 2-(3-Butenyl)-5-bromobenzoic acid |
| 5-(Trifluoromethyl) | 5-(Trifluoromethyl)-o-toluic acid | 2-(3-Butenyl)-5-(trifluoromethyl)benzoic acid |
The regioselective functionalization of the aromatic core of this compound itself presents a synthetic challenge due to the competing directing effects of the two substituents. The carboxylic acid group is an electron-withdrawing, meta-directing group, while the butenyl (alkyl) group is an electron-donating, ortho, para-directing group.
Electrophilic Aromatic Substitution: In a standard electrophilic aromatic substitution reaction (e.g., nitration, halogenation), the positions meta to the carboxyl group (positions 3 and 5) are activated by the butenyl group. Therefore, substitution is expected to occur primarily at these positions.
Directed Ortho-Metalation (DoM): To achieve functionalization at the C6 position (ortho to the carboxyl group and adjacent to the butenyl group), a directed ortho-metalation strategy would be necessary. This involves deprotonation of the C6 position using a strong base like LDA or n-butyllithium, a process directed by the coordinating ability of the adjacent carboxylate group. The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of functional groups at the C6 position with high regioselectivity.
Reactivity Profiles and Mechanistic Studies
Olefin Isomerization Reactions of 2-(3-Butenyl)benzoic Acid Derivatives
Olefin isomerization is a highly atom-economical transformation that allows for the repositioning of a double bond within a molecule. For derivatives of this compound, this reaction is of particular interest as it converts a less stable, terminal olefin into a more stable, internal olefin conjugated with the aromatic ring system. This transformation provides a valuable route to synthetically useful alkenyl substituted aromatic carboxylic acids.
Palladium-Catalyzed Long-Range Olefin Isomerization
Recent research has demonstrated that palladium(0) nanoparticles are highly effective catalysts for the long-range isomerization of 2-alkenylbenzoic acid derivatives. nih.govnih.govacs.org This process facilitates the migration of a double bond over two to five sp³-hybridized carbon atoms to yield the thermodynamically favored (E)-alkenes. nih.govnih.govacs.org The catalyst, often prepared in situ from precursors like palladium(II) chloride, operates under mild conditions and can be recycled, highlighting its efficiency and practicality. nih.govnih.govacs.org
The successful isomerization of this compound to 2-(1-butenyl)benzoic acid is highly dependent on the choice of catalyst and reaction conditions. acs.org An initial screening of various palladium compounds revealed that while some catalysts led to undesired side products, others were completely inactive. acs.org
For instance, using palladium(II) chloride (PdCl₂) in 1,2-dichloroethane (B1671644) at 50°C resulted in the formation of an oxidized byproduct, 3-ethyl-1H-isochromen-1-one, via a Wacker-type process. acs.org In contrast, catalysts like palladium(II) acetate (B1210297), palladium on activated charcoal (Pd/C), and bis(triphenylphosphine)palladium(II) dichloride failed to produce the desired isomerization product. acs.org
The optimal conditions were achieved using palladium(II) chloride in chloroform (B151607) at room temperature. Under these conditions, the in situ formation of palladium(0) nanoparticles is believed to occur, which then acts as the active heterogeneous catalyst for the isomerization, yielding the desired product in high yield. acs.orgresearchgate.net
| Catalyst (mol %) | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) |
|---|---|---|---|---|---|
| PdCl₂ (10) | ClCH₂CH₂Cl | 50 | 5 | 3-Ethyl-1H-isochromen-1-one | 57 |
| PdCl₂ (10) | CHCl₃ | rt | 12 | 2-(1-Butenyl)benzoic acid | 92 |
| PdCl₂ (5) | CHCl₃ | rt | 12 | 2-(1-Butenyl)benzoic acid | 91 |
| Pd(OAc)₂ (10) | CHCl₃ | rt | 24 | Starting Material | 0 |
| Pd/C (5%) | CHCl₃ | rt | 24 | Starting Material | 0 |
| Pd(PPh₃)₂Cl₂ (10) | CHCl₃ | rt | 24 | Starting Material | 0 |
The palladium-catalyzed isomerization demonstrates broad substrate compatibility, extending beyond the parent carboxylic acid to include esters and amides. nih.govnih.govresearchgate.net The reaction also tolerates a wide variety of substituents on the benzene (B151609) ring. nih.govresearchgate.net
Electron-donating groups, such as methyl and methoxy (B1213986) groups, are well-tolerated regardless of their position on the ring, generally providing good to excellent yields of the isomerized product. acs.org Halogen substituents like fluorine and chlorine are also compatible with the reaction conditions. acs.org However, the presence of a strongly electron-withdrawing group, such as a nitro group at the 3-position, completely inhibits the reaction, and the starting material is recovered unchanged. researchgate.net This suggests that the electronic properties of the aromatic ring play a crucial role in the catalytic cycle. acs.orgresearchgate.net
| Entry | Substituent (R) | Yield (%) |
|---|---|---|
| 1 | 3-CH₃ | 76 |
| 2 | 4-CH₃ | 85 |
| 3 | 5-CH₃ | 81 |
| 4 | 6-CH₃ | 83 |
| 5 | 4-F | 65 |
| 6 | 5-F | 72 |
| 7 | 4-Cl | 81 |
| 8 | 5-Cl | 85 |
| 9 | 3-OCH₃ | 30 |
| 10 | 4-OCH₃ | 82 |
| 11 | 6-OCH₃ | 80 |
| 12 | 3-NO₂ | 0 |
Mechanistic studies have provided direct evidence for the stepwise nature of the isomerization process. acs.orgresearchgate.net By monitoring the reaction progress of this compound over time using ¹H NMR spectroscopy, researchers were able to identify and characterize a key reaction intermediate: 2-(2-butenyl)benzoic acid. acs.orgresearchgate.net The presence of this intermediate confirms that the double bond migrates sequentially along the carbon chain, rather than in a single, concerted step. acs.orgresearchgate.net
Kinetic analysis of the reaction further supports a consecutive, stepwise mechanism. acs.orgresearchgate.net Plotting the concentrations of the starting material, the intermediate 2-(2-butenyl)benzoic acid, and the final product 2-(1-butenyl)benzoic acid against time reveals a classic profile for a stepwise reaction. The concentration of the starting material decreases, the intermediate concentration rises and then falls, and the final product concentration increases until the reaction reaches completion. researchgate.net This kinetic modeling, combined with the spectroscopic observation of the intermediate, provides strong support for a multi-step isomerization process catalyzed by the palladium nanoparticles. nih.govacs.orgresearchgate.net The proposed mechanism likely involves oxidative addition of an allylic C-H bond to the palladium surface, followed by a series of β-hydride elimination and re-insertion steps that "walk" the double bond along the alkyl chain. nsf.gov
Alternative Transition Metal-Catalyzed Olefin Migrations
While palladium is a highly effective catalyst for this transformation, other transition metals are also known to catalyze olefin isomerization reactions. researchgate.net Ruthenium complexes, for instance, have been widely used for the isomerization of terminal olefins. researchgate.netresearchgate.net Specifically, ruthenium hydride complexes have shown efficiency in these types of transformations. researchgate.net Iron-based catalysts have also been developed as a more economical and environmentally friendly alternative for promoting both positional and geometrical isomerization of alkenes. researchgate.net Furthermore, rhodium complexes are capable of catalyzing olefin isomerization, often as part of a cascade reaction sequence where the initial isomerization enables subsequent intramolecular reactions. organic-chemistry.orgnih.govsemanticscholar.org These alternative catalytic systems, while not all have been specifically applied to this compound, represent the broader toolkit available to synthetic chemists for achieving olefin migration. researchgate.net
Carbon-Carbon Bond Forming Transformations
The structural scaffold of this compound is amenable to various carbon-carbon bond-forming reactions, facilitated by modern catalytic methods. These transformations primarily target the butenyl side chain and the aromatic C-H bonds, offering pathways to more complex molecular architectures.
While specific examples of Suzuki-Miyaura coupling directly on this compound are not extensively documented in the reviewed literature, the principles of this reaction are broadly applicable to molecules containing aryl halide or triflate groups. In a hypothetical scenario where the benzoic acid ring is functionalized with a halide (e.g., 4-bromo-2-(3-butenyl)benzoic acid), a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction would be a powerful tool for introducing new aryl or vinyl substituents. This reaction typically involves a palladium catalyst, a base, and an organoboron compound.
A related palladium-catalyzed transformation that has been studied with substituted 2-(3-butenyl)benzoic acids is long-range olefin isomerization. In this process, palladium(0) nanoparticles catalyze the migration of the terminal double bond of the butenyl group to a more thermodynamically stable internal position, typically yielding the (E)-alkene. This reaction demonstrates the accessibility of the butenyl chain to palladium catalysts, a fundamental aspect of cross-coupling reactions.
Table 1: Hypothetical Suzuki-Miyaura Coupling of a Halogenated this compound Derivative
| Entry | Aryl Halide | Boronic Acid | Product |
| 1 | 4-bromo-2-(3-butenyl)benzoic acid | Phenylboronic acid | 4-phenyl-2-(3-butenyl)benzoic acid |
| 2 | 4-iodo-2-(3-butenyl)benzoic acid | Vinylboronic acid | 4-vinyl-2-(3-butenyl)benzoic acid |
This table represents a hypothetical application of the Suzuki-Miyaura coupling based on established principles of the reaction.
The proximity of the butenyl side chain and the carboxylic acid group in this compound allows for various intramolecular cyclization reactions, leading to the formation of new ring systems. These reactions can be triggered by different reagents and conditions, often proceeding with high regioselectivity.
One notable example is the divergent thio/selenolactonization of o-alkenyl benzoic acids. thieme-connect.com Depending on the substitution pattern of the starting material, this metal-free intramolecular oxychalcogenation can proceed via a 5-exo-trig or 6-endo-trig cyclization to yield isobenzofuran-1(3H)-ones or 3,4-dihydroisochroman-1-ones, respectively. thieme-connect.com For this compound, a 6-endo-trig cyclization would be the expected pathway.
Furthermore, derivatives of this compound have been shown to undergo intramolecular cyclization. For instance, the intramolecular cyclization of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates can lead to the formation of benz[f]isoindoline derivatives. nih.gov While this example involves an amide derivative and an alkyne, it highlights the potential for the butenyl group of this compound to participate in similar intramolecular cycloaddition reactions.
Acid-catalyzed intramolecular cyclization of alkenyl alcohols is another relevant pathway that can be conceptually applied to this compound, potentially leading to the formation of lactones. mdpi.com
The aromatic ring of this compound is a substrate for C-H bond activation, a powerful strategy for the direct functionalization of arenes. The carboxylic acid group can act as a directing group, facilitating the selective activation of the ortho C-H bonds.
Ruthenium-catalyzed C-H functionalization of benzoic acids with allyl alcohols has been reported to be highly selective and switchable between ortho C–H alkylation and C–H alkenylation pathways. acs.org This methodology could be applied to this compound to introduce additional functional groups at the position ortho to the carboxylic acid. Similarly, palladium(II)-catalyzed ortho-alkylation of benzoic acids with alkyl halides has been achieved. researchgate.netnih.govnih.gov
The presence of substituents on the benzoic acid ring can influence the regioselectivity of C-H activation. mdpi.com For instance, alkoxy groups can direct C-H activation to the position nearest to the ether substituent. mdpi.com While the butenyl group is not as strongly directing as an alkoxy group, its steric and electronic properties could influence the outcome of C-H activation reactions on the aromatic ring of this compound.
Derivatization Reactions of the Carboxylic Acid Moiety
The carboxylic acid functional group in this compound is a versatile handle for a variety of derivatization reactions, allowing for the synthesis of esters, amides, and other related compounds. These transformations are fundamental in organic synthesis and are often employed to modify the physicochemical properties of the molecule or to prepare it for subsequent reactions.
Esterification of this compound can be readily achieved through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. youtube.com This is an equilibrium reaction, and to drive it towards the formation of the ester, the alcohol is often used in excess, or the water formed during the reaction is removed. youtube.com
Various catalysts can be employed to facilitate the esterification of benzoic acid and its derivatives, including mineral acids like sulfuric acid, as well as solid acid catalysts. researchgate.netresearchgate.net The choice of alcohol can be varied to produce a wide range of esters with different properties. For instance, reaction with ethanol (B145695) would yield ethyl 2-(3-butenyl)benzoate. youtube.com
Table 2: Representative Esterification Reactions of this compound
| Alcohol | Catalyst | Product |
| Methanol | H₂SO₄ | Methyl 2-(3-butenyl)benzoate |
| Ethanol | Amberlyst-15 | Ethyl 2-(3-butenyl)benzoate |
| Isopropanol | p-Toluenesulfonic acid | Isopropyl 2-(3-butenyl)benzoate |
This table illustrates common esterification reactions applicable to this compound.
The carboxylic acid group of this compound can be converted to an amide through reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. Common activating agents include carbodiimides or conversion of the carboxylic acid to a more reactive species such as an acyl chloride.
A general procedure for the synthesis of amides from carboxylic acids and amines in the presence of TiCl₄ has been reported, providing the corresponding amide products in moderate to excellent yields. nih.gov This method is applicable to a wide range of substrates. Alternatively, various catalysts, including boric acid and boronic acids, can promote the direct condensation of carboxylic acids and amines. organic-chemistry.org
The reaction of this compound with an amine like methylamine (B109427) would yield N-methyl-2-(3-butenyl)benzamide. The butenyl moiety is expected to be stable under typical amidation conditions.
Table 3: Common Amidation Reactions of this compound
| Amine | Coupling Reagent/Catalyst | Product |
| Ammonia | SOCl₂, then NH₃ | 2-(3-Butenyl)benzamide |
| Diethylamine | DCC | N,N-diethyl-2-(3-butenyl)benzamide |
| Aniline | TiCl₄ | N-phenyl-2-(3-butenyl)benzamide |
This table shows representative amidation reactions that can be performed on this compound.
Reactions of the Alkenyl Group
The terminal double bond of the butenyl side chain is a site of high electron density, making it susceptible to a variety of addition and oxidation reactions. libretexts.org
Electrophilic Additions
The terminal alkene of this compound is expected to undergo electrophilic addition reactions typical of π-electron systems. libretexts.org In reactions with hydrogen halides (HX), the π bond attacks the electrophilic hydrogen atom. youtube.comdocbrown.infosavemyexams.com This process follows Markovnikov's rule, where the hydrogen adds to the terminal carbon (C4 of the butenyl chain) which has more hydrogen atoms, leading to the formation of a more stable secondary carbocation at the C3 position. youtube.com The subsequent nucleophilic attack by the halide anion (X⁻) on this carbocation intermediate yields the final halogenated product. libretexts.orgchemguide.co.uk
The general mechanism proceeds in two main steps:
Electrophilic Attack: The electron-rich π bond of the alkene attacks the electrophile (e.g., H⁺ from HBr), forming a new C-H bond and a carbocation intermediate. libretexts.org
Nucleophilic Capture: The resulting carbocation is then attacked by a nucleophile (e.g., Br⁻), forming the final addition product. libretexts.org
The rate of reaction with different hydrogen halides increases in the order HF < HCl < HBr < HI, which corresponds to the decreasing bond strength of the H-X bond. chemguide.co.uk
Cycloadditions
Cycloaddition reactions involve the combination of two or more unsaturated molecules to form a cyclic product. fiveable.mewikipedia.org The butenyl group can participate as the alkene component in several types of cycloadditions.
[4+2] Cycloaddition (Diels-Alder Reaction): The butenyl group can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. This concerted reaction is highly valuable in synthesis for its stereospecificity and predictability. libretexts.orgchemistrytalk.org
[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): This type of reaction involves a 1,3-dipole (like a nitrone or an azide) reacting with the butenyl alkene (the dipolarophile) to create a five-membered heterocyclic ring. chemistrytalk.orgstudy.com For example, a nitrone-alkene cycloaddition would yield an isoxazoline (B3343090) ring. study.com
[2+2] Cycloaddition: The reaction between two alkene units to form a four-membered cyclobutane (B1203170) ring is also possible. Unlike thermal [4+2] cycloadditions, these reactions are typically initiated photochemically by irradiation with UV light. libretexts.orgstudy.com
Oxidation
The alkenyl group is susceptible to various oxidative transformations, leading to the incorporation of oxygen atoms.
Epoxidation: Treatment with a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA), results in the formation of an epoxide (an oxirane). pressbooks.publibretexts.org This reaction proceeds via a concerted mechanism where an oxygen atom is transferred to the double bond in a syn-addition fashion. pressbooks.pubfiveable.me The resulting epoxide is a valuable synthetic intermediate that can be hydrolyzed under acidic conditions to yield an anti-1,2-diol. libretexts.org
Syn-Dihydroxylation: Direct conversion to a syn-1,2-diol can be achieved using reagents like osmium tetroxide (OsO₄), typically used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO). libretexts.orgfiveable.me This reaction proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to give the syn-diol. libretexts.org
Oxidative Cleavage: Strong oxidizing agents like hot potassium permanganate (B83412) (KMnO₄) or ozone (O₃) followed by a workup can cleave the double bond entirely. For a terminal alkene like the one in this compound, ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide) would yield formaldehyde (B43269) and an aldehyde, while an oxidative workup would yield formaldehyde and a carboxylic acid.
Reduction
The double bond of the butenyl group can be selectively reduced to a single bond through catalytic hydrogenation.
Catalytic Hydrogenation: This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst. libretexts.org Common heterogeneous catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), and Raney nickel. libretexts.org The reaction is typically a syn-addition, with both hydrogen atoms adding to the same face of the double bond from the surface of the metal catalyst. libretexts.orglibretexts.org
It is important to note that the conditions for alkene hydrogenation are generally milder than those required to reduce the aromatic ring or the carboxylic acid group. This allows for the chemoselective reduction of the butenyl double bond, leaving the other functional groups intact. libretexts.orgrsc.org For example, hydrogenation of the aromatic ring typically requires higher pressures and temperatures or more active catalysts like rhodium. Reduction of the carboxylic acid to an alcohol usually requires chemical reducing agents like lithium aluminum hydride rather than catalytic hydrogenation.
While direct studies on this compound are limited, extensive research on palladium-catalyzed reactions of related butenyl compounds, such as butenyl alcohols and acetates, provides significant mechanistic insight. nih.govresearchgate.net The palladium-catalyzed allylic amination is a powerful method for forming C-N bonds. nih.govacs.orgacs.org
Mechanistic investigations, including Density Functional Theory (DFT) calculations on the amination of 3-butene-2-ol, have elucidated the catalytic cycle. nih.govfrontiersin.orgnih.govresearchgate.net
The generally accepted mechanism involves the following key steps:
Oxidative Addition: A Pd(0) catalyst reacts with an allylic substrate (e.g., an acetate or alcohol) to form a π-allyl palladium(II) complex. acs.orgmdpi.com
Nucleophilic Attack: An amine nucleophile attacks the π-allyl complex. This attack can occur either at the terminal or internal carbon of the allyl system. mdpi.com For butenyl systems, this step determines the regioselectivity of the product (linear vs. branched). nih.gov Steric hindrance between the catalyst's ligands and the substrate often dictates the outcome. nih.govnih.gov
Reductive Elimination/Product Formation: Following the nucleophilic attack, the product is released, and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle. mdpi.comnih.gov
DFT studies on the amination of 3-butene-2-ol with methylaniline have provided quantitative data on the transition states and intermediates. nih.govfrontiersin.orgresearchgate.net These studies show that after the nucleophilic attack, a covalent bond forms between the nitrogen and the butenyl group, causing a change in the charge distribution on the palladium atom and the nitrogen. nih.govfrontiersin.org
Below is a table summarizing key calculated atomic charge data from a DFT study on a related palladium-catalyzed amination, illustrating the electronic changes during the nucleophilic attack step. nih.govfrontiersin.org
| Species | ADCH Charge on Pd | ADCH Charge on N (of Amine) |
|---|---|---|
| Pd-Butenyl Complex (Before Attack) | 0.276 | -0.406 |
| Transition State (R-configuration) | 0.174 | 0.050 |
| Transition State (S-configuration) | 0.157 | 0.081 |
ADCH (Atomic Dipole Moment Corrected Hirshfeld) charge data illustrates the electron flow during the reaction. The positive charge on Palladium (Pd) decreases as the amine's Nitrogen (N) attacks the butenyl group and shares its electrons, indicating the formation of the new C-N bond. nih.govfrontiersin.org
These mechanistic studies highlight how factors like ligand choice, solvent, and substrate structure can be tuned to control the regio- and stereoselectivity of the amination, providing a powerful tool for organic synthesis. acs.orgnih.gov
Computational and Theoretical Investigations
Quantum Chemical Calculations and Reaction Pathway Analysis
Quantum chemical calculations are fundamental in understanding the behavior of 2-(3-Butenyl)benzoic acid, particularly in the context of its chemical transformations. These calculations can map out entire reaction pathways, identify key intermediates and transition states, and determine the energy changes that govern the reaction's feasibility and rate.
Density Functional Theory (DFT) has been employed to study the isomerization reactions of this compound derivatives. DFT calculations are instrumental in elucidating reaction mechanisms by determining the relative stability of reactants, intermediates, and products.
One area of focus has been the metal-catalyzed isomerization of the butenyl side chain. For instance, the isomerization of 1-alkenes to 2-alkenes, including substituted 2-(3-butenyl)benzoic acids, has been investigated using ruthenium carbonyl complexes as catalysts. researchgate.net DFT calculations revealed that the reaction rate is highly dependent on the relative stability of the catalyst derivatives. researchgate.net The calculations showed that the rate-determining step, involving CO abstraction, is more feasible for less stable catalyst complexes, leading to a faster reaction. researchgate.net This theoretical insight explains the experimental observation that the choice of phosphine (B1218219) ligands on the ruthenium catalyst significantly influences the isomerization speed. researchgate.net
The study highlighted the correlation between the calculated stability of different catalytic species and the experimentally observed reaction times, as summarized in the table below.
| Catalyst Complex | Relative Stability (from DFT) | Observed Reaction Time | Reaction Rate |
| [Ru₃(CO)₁₂(dppe)] | Least Stable | Shorter | Highest |
| Ru₃(CO)₉(PEt₃)₃ | Intermediate Stability | Moderate | Intermediate |
| Ru₃(CO)₁₂ | Most Stable | Longer (requires higher temp.) | Lowest |
This table illustrates the inverse relationship between the DFT-calculated stability of ruthenium catalyst complexes and the observed rate of isomerization for alkenes like this compound derivatives. researchgate.net
The exploration of transition state (TS) structures and the calculation of reaction barriers are crucial for a quantitative understanding of reaction kinetics. The transition state is the highest energy point along a reaction coordinate, and the energy difference between the reactants and the TS (the activation energy or reaction barrier) determines the reaction rate.
In the context of the isomerization of this compound, DFT calculations can model the geometry of the transition states involved in the migration of the double bond along the butenyl chain. researchgate.net These calculations help to rationalize why certain catalysts or reaction conditions favor the formation of specific isomers. While detailed energy values for the transition states of this compound itself are not extensively documented in the provided sources, the principles of such analyses are well-established for related processes like carbonyl-ene cyclizations, which could be a potential intramolecular reaction pathway for this molecule. nih.gov Such studies typically find that the structure of the transition state (whether it is "open" or "closed") can be influenced by factors like the choice of a Lewis acid catalyst, ultimately determining the stereochemical outcome of the reaction. nih.gov
Spectroscopic Simulations and Characterization
Computational methods are widely used to simulate and help interpret experimental spectra. By predicting vibrational frequencies or nuclear magnetic resonance chemical shifts, theoretical calculations can aid in the structural confirmation of this compound and the assignment of its spectral features.
Theoretical vibrational analysis, typically performed using DFT methods, calculates the frequencies and intensities of infrared (IR) and Raman bands. researchgate.netmdpi.com While specific computational studies assigning the complete vibrational spectrum of this compound are not detailed in the available literature, the characteristic vibrational modes can be predicted based on its functional groups. For the broader class of benzoic acids, extensive experimental and theoretical spectroscopic studies exist. researchgate.netucl.ac.ukstmarys-ca.edu
The calculated spectrum would be dominated by features from the carboxylic acid group, the aromatic ring, and the butenyl side chain.
Predicted Key Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |
|---|---|---|---|
| Carboxylic Acid | O–H stretch | 2500–3300 | Very broad due to hydrogen bonding. stmarys-ca.edu |
| Carboxylic Acid | C=O stretch | ~1700 | Strong and sharp. stmarys-ca.edu |
| Aromatic Ring | C=C stretch | 1450–1600 | Multiple peaks characteristic of the benzene (B151609) ring. stmarys-ca.edu |
| Alkene (Butenyl) | =C–H stretch | 3010-3095 | Appears just above 3000 cm⁻¹. |
| Alkene (Butenyl) | C=C stretch | ~1640 | Medium intensity. |
This table outlines the expected vibrational frequencies for the key functional groups in this compound based on general spectroscopic principles for benzoic acids and alkenes. mdpi.comstmarys-ca.eduslideshare.net
Theoretical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, can accurately predict ¹H and ¹³C NMR chemical shifts. researchgate.netdergipark.org.tr These predictions are valuable for assigning peaks in experimental spectra and confirming molecular structures.
For this compound, computational models would predict distinct chemical shifts for the protons and carbons of the benzoic acid moiety and the butenyl side chain. Although specific GIAO calculations for this exact molecule were not found, studies on related benzoic acid derivatives show a strong linear correlation between theoretically calculated and experimentally measured chemical shifts. researchgate.netdergipark.org.tr
Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom Type | Predicted Chemical Shift (ppm) |
|---|---|
| Carboxylic Acid (C=O) | 165–175 |
| Aromatic (C-COOH) | 128–135 |
| Aromatic (C-H & C-C₄H₇) | 125–140 |
| Alkene (=CH₂) | ~115 |
| Alkene (=CH-) | ~138 |
This table provides estimated ¹³C NMR chemical shift ranges for the different carbon environments in this compound, based on typical values for substituted benzoic acids and alkenes.
Electronic Structure and Reactivity Descriptors
Computational chemistry allows for the detailed analysis of a molecule's electronic structure, providing insights into its stability, reactivity, and potential interaction sites. Reactivity descriptors derived from these calculations help predict how the molecule will behave in chemical reactions.
Key descriptors are often derived from the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net
HOMO Energy : Relates to the ability of a molecule to donate electrons (nucleophilicity). A higher HOMO energy indicates a better electron donor.
LUMO Energy : Relates to the ability of a molecule to accept electrons (electrophilicity). A lower LUMO energy indicates a better electron acceptor.
HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. researchgate.net
Other calculated descriptors include:
Chemical Potential (μ) : Measures the tendency of electrons to escape from the system.
Chemical Hardness (η) : Measures the resistance to change in electron distribution.
Global Electrophilicity Index (ω) : Quantifies the electrophilic nature of a molecule. researchgate.net
While specific values for this compound are not present in the searched literature, DFT studies on various benzoic acid derivatives consistently use these descriptors to rationalize their chemical behavior and stability. researchgate.netnih.gov Such analyses would be crucial for predicting, for example, the susceptibility of the butenyl double bond to electrophilic attack or the acidity of the carboxylic proton.
HOMO-LUMO Energy Analysis and Charge Transfer Properties
The electronic behavior of this compound can be elucidated through the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are fundamental in predicting the chemical reactivity, kinetic stability, and electronic properties of a molecule. actascientific.com
The HOMO, being the outermost orbital containing electrons, acts as an electron donor. Conversely, the LUMO is the innermost orbital without electrons and can accept them. The energy of the HOMO is directly related to the ionization potential, while the LUMO's energy corresponds to the electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability. actascientific.com A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more reactive and can be easily polarized. actascientific.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the butenyl double bond and the phenyl ring, which are areas with higher electron density. The LUMO is likely to be distributed over the electron-deficient carboxyl group, particularly the C=O bond.
Intramolecular charge transfer is another key property revealed by FMO analysis. The transition of an electron from the HOMO to the LUMO represents a charge transfer within the molecule. In this compound, this would likely correspond to a π-π* transition, indicating a redistribution of electron density from the phenyl ring and butenyl side chain towards the carboxylic acid moiety. Theoretical calculations, typically performed using DFT with functionals like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), are required to determine the precise energy values and spatial distribution of these orbitals. researchgate.net
Table 1: Conceptual Quantum Chemical Parameters for this compound Note: Specific values require dedicated DFT calculations and are not available in the cited literature. This table illustrates the type of data generated.
| Parameter | Symbol | Formula | Significance |
| HOMO Energy | EHOMO | - | Electron-donating ability |
| LUMO Energy | ELUMO | - | Electron-accepting ability |
| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity & stability |
| Ionization Potential | I | -EHOMO | Energy to remove an electron |
| Electron Affinity | A | -ELUMO | Energy released when gaining an electron |
| Chemical Hardness | η | (I - A) / 2 | Resistance to change in electron distribution |
| Electrophilicity Index | ω | μ2 / 2η | Propensity to accept electrons |
| Chemical Potential | μ | -(I + A) / 2 | Electron escaping tendency |
Molecular Electrostatic Potential (MEP) Mapping and Fukui Functions
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. thaiscience.info The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density and strong negative potential (prone to electrophilic attack), while blue denotes areas of electron deficiency and positive potential (prone to nucleophilic attack). Green and yellow represent intermediate potential values. researchgate.netresearchgate.net
For this compound, an MEP map would reveal:
Negative Regions (Red/Yellow): Concentrated on the electronegative oxygen atoms of the carboxylic acid group, making them the primary sites for electrophilic attack. The π-electron cloud of the phenyl ring and the butenyl double bond would also exhibit negative potential.
Positive Regions (Blue): The most positive potential would be located on the acidic hydrogen atom of the carboxyl group, identifying it as the site for nucleophilic attack or deprotonation. The hydrogen atoms on the phenyl ring and the butenyl chain would also show a lesser degree of positive potential.
Fukui Functions
While MEP provides a qualitative picture of reactivity, Fukui functions offer a quantitative measure based on DFT. nih.gov The Fukui function, f(r), describes the change in electron density at a specific point in the molecule when the total number of electrons is altered. nih.gov Condensed Fukui functions simplify this by assigning a value to each atomic site (k). scielo.org.mx
There are three main types of condensed Fukui functions:
fk+: For nucleophilic attack, indicating the propensity of an atom to accept an electron. The site with the highest fk+ value is the most likely target for a nucleophile.
fk-: For electrophilic attack, showing the propensity of an atom to donate an electron. The site with the highest fk- value is the most favorable for an electrophile to attack.
fk0: For radical attack, averaging the propensity for electron donation and acceptance.
For this compound, the oxygen atoms of the carboxyl group are expected to have high fk- values, confirming their susceptibility to electrophilic attack. The carboxylic carbon and potentially certain carbons in the phenyl ring would likely show high fk+ values, marking them as sites for nucleophilic attack. nih.gov
Table 2: Conceptual Local Reactivity Descriptors (Fukui Functions) for Key Atoms in this compound Note: Specific values require dedicated DFT calculations. This table illustrates the expected trends.
| Atom/Group | Most Likely Attack Type | Expected Fukui Function Trend |
| Carboxyl O (C=O) | Electrophilic | High fk- |
| Carboxyl O (-OH) | Electrophilic | High fk- |
| Carboxyl H (-OH) | Nucleophilic | High fk+ |
| Carboxyl C | Nucleophilic | High fk+ |
| Butenyl C=C | Electrophilic/Radical | Moderate fk- and fk0 |
Computational Approaches to Supramolecular Interactions
The self-assembly and crystal packing of this compound are governed by a network of non-covalent supramolecular interactions. Computational modeling is essential for identifying and quantifying the energetic contributions of these interactions, which dictate the final crystal structure and physical properties. nih.gov DFT calculations, particularly those including corrections for dispersion forces (like DFT-D3), are critical for accurately describing the weak interactions that play a significant role in supramolecular chemistry. nih.gov
The primary interactions expected for this compound include:
Hydrogen Bonding: The most significant interaction is the classic O-H···O hydrogen bond between the carboxylic acid groups of two separate molecules. This typically leads to the formation of a stable centrosymmetric dimer, a common structural motif for benzoic acids. icm.edu.pl
C-H···O and C-H···π Interactions: Weaker hydrogen bonds, such as those between a carbon-hydrogen bond and an oxygen atom (C-H···O) or the π-system of the phenyl ring (C-H···π), also play a crucial role in directing the three-dimensional molecular arrangement. icm.edu.pl The butenyl side chain provides additional C-H donors that can participate in these interactions.
Table 3: Potential Supramolecular Interactions in this compound
| Interaction Type | Donor | Acceptor | Description |
| Hydrogen Bonding | Carboxyl O-H | Carboxyl C=O | Strong interaction leading to dimer formation. |
| π-π Stacking | Phenyl Ring | Phenyl Ring | Stacking of aromatic rings contributing to crystal packing. |
| C-H···O | Phenyl/Butenyl C-H | Carboxyl O | Weak hydrogen bonds linking dimers or chains. |
| C-H···π | Phenyl/Butenyl C-H | Phenyl Ring π-system | Interaction of C-H bonds with the aromatic electron cloud. |
Research on Polymeric Materials Incorporating 2 3 Butenyl Benzoic Acid Moieties
Design and Synthesis of 2-(3-Butenyl)-2-Oxazoline (B11717317) as a Monomer
The transformation of 2-(3-butenyl)benzoic acid into a polymerizable form is crucial for its use in advanced polymer synthesis. The most common strategy involves converting it into the monomer 2-(3-butenyl)-2-oxazoline. This monomer is designed to be compatible with cationic ring-opening polymerization (CROP), a technique that allows for excellent control over the resulting polymer's architecture.
The synthesis of 2-substituted-2-oxazoline monomers is typically achieved through methods like the Wenker synthesis or its modifications. researchgate.net A common pathway involves the reaction of an activated form of a carboxylic acid, such as an acid chloride, with ethanolamine. researchgate.net The resulting amide is then subjected to a base-catalyzed ring-closure reaction to form the final 2-oxazoline ring structure. researchgate.net This synthetic route is advantageous as it offers a mild alternative to harsher methods, which is important for preserving the reactive butenyl group on the benzoic acid moiety. researchgate.net The butenyl group, with its terminal double bond, is specifically chosen as a versatile functional handle for subsequent post-polymerization modifications. researchgate.net
| Monomer Information: 2-(3-Butenyl)-2-oxazoline | |
| IUPAC Name | 2-(but-3-en-1-yl)-4,5-dihydrooxazole |
| CAS Number | 468081-68-7 |
| Chemical Formula | C7H11NO |
| Molar Mass | 125.17 g/mol |
| Key Functional Groups | 2-Oxazoline ring (for polymerization), Terminal alkene (for modification) |
The data in this table is derived from chemical database information. achemblock.com
Polymerization Strategies and Copolymer Synthesis
The primary method for polymerizing 2-(3-butenyl)-2-oxazoline is cationic ring-opening polymerization (CROP). researchgate.netresearchgate.net This technique is classified as a living/controlled polymerization, which enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. researchgate.net The process is initiated by an electrophilic species, leading to the opening of the oxazoline (B21484) ring and the subsequent propagation of the polymer chain. nih.gov The butenyl side group does not interfere with the CROP process, allowing for its seamless incorporation into the polymer backbone. researchgate.net
Homopolymers of poly[2-(3-butenyl)-2-oxazoline] have been successfully synthesized using this method. researchgate.netresearchgate.net Furthermore, CROP is highly effective for creating copolymers by introducing other 2-alkyl-2-oxazoline monomers into the polymerization mixture. researchgate.net This strategy allows for the precise tuning of the polymer's properties by combining the functionality of the butenyl group with the characteristics of the comonomer. For example, copolymerization with 2-ethyl-2-oxazoline (B78409) results in a polymer with both reactive sites and altered solubility. researchgate.net
| Examples of Copolymers Synthesized via CROP | |
| Comonomer 1 | 2-(3-butenyl)-2-oxazoline |
| Comonomer 2 | 2-ethyl-2-oxazoline |
| Resulting Copolymer | poly(2-ethyl-2-oxazoline-co-2-butenyl-2-oxazoline) |
| Reference | researchgate.net |
| Comonomer 1 | 2-(3-butenyl)-2-oxazoline (ButEnOx) |
| Comonomer 2 | 2-isopropyl-2-oxazoline (iPrOx) |
| Resulting Copolymer | Copolymers of iPrOx and ButEnOx |
| Reference | researchgate.net |
Post-Polymerization Modification for Enhanced Functionality
A key advantage of incorporating 2-(3-butenyl)-2-oxazoline into polymers is the potential for post-polymerization modification. cmu.edusemanticscholar.org The pendant alkene groups on the polymer side chains serve as reactive sites for a variety of chemical transformations, most notably the thiol-ene "click" reaction. researchgate.net This reaction involves the radical addition of a mercaptan (a compound containing a thiol, R-SH group) across the carbon-carbon double bond of the butenyl group. researchgate.net
The thiol-ene modification is highly efficient and proceeds smoothly under mild conditions, often initiated by UV light at room temperature without the need for transition metal catalysts. researchgate.net This "click" chemistry approach allows for the attachment of a wide array of functional molecules to the polymer backbone, thereby tailoring the material for specific applications. For instance, modifying the polymer with thiocholesterol can introduce liquid crystal properties, while adding 3-mercaptopropionic acid can impart binding or "gluing" characteristics. researchgate.net This versatility enables the creation of materials ranging from hydrophobic fluoropolymers to water-soluble glycopolymers and polymer-drug conjugates. researchgate.net
| Thiol-Ene Modifications of Poly[2-(3-butenyl)-2-oxazoline] | |
| Reaction Type | Thiol-ene "click" reaction (Radical addition) |
| Modifying Agent Example 1 | Thiocholesterol (Chol-SH) |
| Introduced Functionality | Liquid crystal unit |
| Reference | researchgate.net |
| Modifying Agent Example 2 | 3-mercaptopropionic acid (3-MPA) |
| Introduced Functionality | Carboxylic acid binding/gluing unit |
| Reference | researchgate.net |
Exploration of Polymer-Based Catalytic Systems
The functionalizable nature of poly[2-(3-butenyl)-2-oxazoline] makes it an excellent candidate for developing polymer-based catalytic systems. researchgate.net In this context, the polymer acts as a processable, high-surface-area supporter for inorganic catalytic species. researchgate.net
One notable application involves creating a fiber-based catalyst for the decontamination of toxic agents. researchgate.net In this system, poly[2-(3-butenyl)-2-oxazoline] is first modified to introduce abundant carboxylic acid functional groups. This functionalized polymer is then processed into a nonwoven fiber web. The carboxylic acid groups on the fiber surface act as anchor points for the in-situ growth of an inorganic catalyst, such as Zirconium(IV) hydroxide (B78521) (Zr(OH)₄), via a sol-gel reaction. researchgate.net The resulting composite material combines the excellent mechanical properties and processibility of the polymer fiber with the catalytic activity of the inorganic component. researchgate.net This hybrid fiber material has demonstrated effective decontamination efficiency against organophosphate-based toxic agents, showcasing the potential of these polymer systems in catalysis and environmental remediation. researchgate.net
| Components of a Polymer-Based Catalytic System | |
| Polymer Supporter | Poly[2-(3-butenyl)-2-oxazoline] (functionalized with carboxylic acids) |
| Physical Form | Nonwoven fiber-web |
| Inorganic Catalyst | Zirconium(IV) hydroxide (Zr(OH)₄) |
| Synthesis Method | Sol-gel reaction on the polymer fiber surface |
| Demonstrated Application | Decontamination of organophosphate-based toxic agents |
| Reference | researchgate.net |
Exploration of Biological Activities and Structure Activity Relationships Sar of Benzoic Acid Derivatives with Alkenyl Moieties
Anti-inflammatory Properties and Molecular Determinants of Activity
The anti-inflammatory potential of benzoic acid derivatives is a significant area of research. Studies on analogs provide insight into the structural features that drive this activity.
Identification of Active Analogues and Structural Features
While direct studies on 2-(3-Butenyl)benzoic acid are limited, research on related salicylic acid derivatives offers valuable insights. One such compound, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has been synthesized and evaluated for its anti-inflammatory effects. This analog demonstrates the therapeutic potential of this class of molecules, showing superior anti-inflammatory efficacy in certain models when compared to acetylsalicylic acid (ASA). In-silico studies of this derivative indicated a higher affinity for the cyclooxygenase-2 (COX-2) protein receptor than ASA, suggesting that the specific substitutions on the benzoic acid scaffold are key determinants of its biological activity.
Mechanistic Insights into Anti-inflammatory Action
The mechanism behind the anti-inflammatory effects of these derivatives involves the modulation of key inflammatory pathways. For instance, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid is hypothesized to inhibit COX-2 activity, which in turn decreases inflammatory responses. Furthermore, this compound has been shown to suppress the expression of nuclear factor kappa beta (NF-κB) in lipopolysaccharide (LPS)-induced septic models. NF-κB is a critical transcription factor that promotes the release of pro-inflammatory cytokines. By inhibiting this pathway, these benzoic acid derivatives can effectively reduce the inflammatory cascade. Another salicylic acid-bearing compound, 2-(3-(chloromethyl)benzoyloxy)benzoic acid, has been noted for its potential to reduce inflammatory conditions by decreasing the CD4+ T-cell population while increasing the CD4+ Treg population, an effect mediated by the increase of FoxP3 expression in LPS-induced inflammation models.
Antifungal and Antiparasitic Activities of Prenylated Benzoic Acid Derivatives
Prenylated benzoic acid derivatives, which share structural similarities with this compound, have been isolated from various plant species, particularly from the Piper genus, and have demonstrated significant antifungal and antiparasitic properties.
The antifungal activity of these compounds has been evaluated against several phytopathogenic fungi. Studies suggest that the presence of both the carboxyl group and prenylated side chains are important for their antifungal action. For example, certain benzoic acid derivatives have shown strong activity against Moniliophthora roreri, the cause of frosty pod rot in cocoa, with some analogs exhibiting a lower IC50 value than the commercial fungicide Mancozeb®. Preliminary structure-activity relationship (SAR) analyses indicate that removing the carboxyl group can drastically reduce antifungal efficacy.
In the realm of antiparasitic research, various prenylated benzoic acids have been tested against protozoan parasites like Leishmania spp., Trypanosoma cruzi, and Plasmodium falciparum. One compound, 3-(3,7-dimethyl-2,6-octadienyl)-4-methoxy-benzoic acid, exhibited potent and selective activity against L. braziliensis with an IC50 of 6.5 μg/ml, which was more potent than the control drug, pentamidine. umsa.bonih.gov Other derivatives have shown moderate antiplasmodial and trypanocidal activities. umsa.bonih.gov For instance, methyl 3,4-dihydroxy-5-(3′-methyl-2′-butenyl)benzoate showed a leishmanicidal effect with IC50 values between 13.8 and 18.5 μg/mL, while other related methyl esters displayed significant trypanocidal activity. acs.orgnih.gov
| Compound | Target Organism | Activity (IC50) |
|---|---|---|
| 3-(3,7-dimethyl-2,6-octadienyl)-4-methoxy-benzoic acid | Leishmania braziliensis | 6.5 µg/ml |
| 3-[(2E,6E,10E)-11-carboxy-3,7,15-trimethyl- 2,6,10,14-hexadecatetraenyl)-4,5-dihydroxybenzoic acid | Plasmodium falciparum | 3.2 µg/ml |
| 4-hydroxy-3-(3-methyl-1-oxo-2-butenyl)-5-(3-methyl-2-butenyl)benzoic acid | Trypanosoma cruzi | 16.5 µg/ml |
| Methyl 3,4-dihydroxy-5-(3′-methyl-2′-butenyl)benzoate | Leishmania spp. | 13.8-18.5 µg/mL |
| Methyl 4-hydroxy-3-(2-hydroxy-3-methyl-3-butenyl)benzoate | Trypanosoma cruzi | 15.6 µg/mL |
Investigations into Cell Cycle Modulation
Benzoic acid derivatives with alkenyl moieties have also been investigated for their ability to modulate the cell cycle, a key target in cancer research. A study on 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid, a compound isolated from Curvularia sp., demonstrated cell cycle inhibitory activity. This compound was found to induce arrest in the G1 phase of the cell cycle in HeLa cells.
Generally, benzoic acid and its derivatives have been shown to inhibit cell proliferation and promote apoptosis (programmed cell death). This cytotoxic effect is often linked to their ability to arrest the cell cycle. For example, some benzoic acid derivatives can cause an accumulation of cells in the sub-G1 phase, which is indicative of apoptosis. The underlying mechanism can involve the upregulation of tumor suppressor genes like p53.
Enzymatic Interaction and Inhibition Studies
The interaction of benzoic acid derivatives with various enzymes is crucial to their biological activities. Structure-activity relationship studies have been conducted to understand how different substituents on the benzoic acid ring affect enzyme inhibition.
One area of study has been the inhibition of α-amylase, a key enzyme in carbohydrate digestion. Research on a series of phenolic acids with a benzoic acid parent nucleus revealed that the position of hydroxyl groups on the benzene (B151609) ring significantly impacts inhibitory activity. Specifically, a hydroxyl group at the 2-position was found to have a strong positive effect on α-amylase inhibition. In contrast, methoxylation at the 2-position or hydroxylation at the 5-position had a negative effect. Molecular docking studies suggest that hydrogen bonding is the primary force involved in the inhibition of α-amylase by these compounds.
Furthermore, the alkenyl side chain itself represents a point for potential covalent modification of enzymes. The synthesis of vinyl sulfones and (α,β-unsaturated) nitriles from carboxylic acids has been achieved through photoredox alkenylation. This method allows for the creation of potential covalent enzyme inhibitors, particularly for cysteine proteases, highlighting the utility of the alkenyl moiety in designing targeted therapeutic agents.
| Substituent & Position | Effect on Inhibitory Activity | Primary Interaction Force |
|---|---|---|
| Hydroxyl group at 2-position | Positive | Hydrogen Bonding |
| Methoxylation at 2-position | Negative | |
| Hydroxylation at 5-position | Negative |
Advanced Analytical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, making it essential for the structural elucidation of 2-(3-butenyl)benzoic acid. nist.gov
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the this compound molecule. nist.gov
¹H NMR: The 1D ¹H NMR spectrum provides initial information on the chemical environment of the protons. Key expected signals include those for the aromatic protons, the vinyl protons of the butenyl group, the allylic and benzylic protons, and the acidic proton of the carboxyl group. The integration of these signals corresponds to the number of protons in each environment, while their splitting patterns (multiplicity) reveal adjacent proton-proton couplings. nist.gov
¹³C NMR: The 1D ¹³C NMR spectrum shows distinct signals for each unique carbon atom in the molecule, including the carboxyl carbon, the aromatic carbons, and the aliphatic carbons of the butenyl chain.
2D NMR: To definitively connect the molecular structure, various 2D NMR experiments are employed. chemguide.co.uk
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. nist.gov It would be used to trace the connectivity within the butenyl chain (H-5' to H-4' to H-3') and to identify couplings between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is crucial for establishing the connection of the butenyl chain to the aromatic ring and the position of the carboxylic acid group. For instance, a correlation between the benzylic protons (H-3') and the aromatic quaternary carbons would confirm the substitution pattern.
The following table summarizes the anticipated NMR data for this compound.
| Atom Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key 2D Correlations (COSY, HMBC) |
| COOH | ~11-13 | ~172 | HMBC to C-2, C-6 |
| H-3 | ~7.5-7.8 | ~128-132 | COSY to H-4; HMBC to C-1, C-5 |
| H-4 | ~7.2-7.5 | ~126-130 | COSY to H-3, H-5; HMBC to C-2, C-6 |
| H-5 | ~7.2-7.5 | ~126-130 | COSY to H-4, H-6; HMBC to C-1, C-3 |
| H-6 | ~7.9-8.1 | ~130-134 | COSY to H-5; HMBC to C-2, COOH |
| H-3' | ~2.8-3.0 | ~35 | COSY to H-4'; HMBC to C-1, C-2, C-5' |
| H-4' | ~2.3-2.5 | ~33 | COSY to H-3', H-5'; HMBC to C-1', C-2' |
| H-5' (vinyl) | ~5.7-5.9 | ~137 | COSY to H-4', H-1', H-2'; HMBC to C-3' |
| H-1', H-2' (vinyl) | ~4.9-5.1 | ~115 | COSY to H-5'; HMBC to C-4' |
Chemical shifts are estimates and can vary based on solvent and experimental conditions.
In-situ NMR spectroscopy allows for real-time monitoring of chemical reactions, providing valuable kinetic and mechanistic insights without the need for sample extraction and quenching. nist.govepa.gov This technique is particularly useful for tracking the progress of reactions involving this compound, such as its palladium-catalyzed long-range olefin isomerization. libretexts.org
By setting up the reaction directly within an NMR tube or using a flow NMR setup, spectra can be acquired at regular intervals. nist.govmiamioh.edu The progress of the isomerization of this compound to its conjugated isomers can be followed by observing:
Disappearance of Reactant Signals: The characteristic signals of the terminal vinyl protons (H-1', H-2' at ~4.9-5.1 ppm) and the internal vinyl proton (H-5' at ~5.7-5.9 ppm) of the starting material would decrease in intensity over time.
Appearance of Product Signals: New signals corresponding to the protons of the newly formed internal double bond in the isomerized product would appear and grow in intensity.
This continuous data acquisition enables the determination of reaction rates, the identification of any transient intermediates, and the optimization of reaction conditions such as temperature and catalyst loading. miamioh.edu
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound (molecular formula C₁₁H₁₂O₂, molecular weight 176.21 g/mol ), electron ionization (EI) mass spectrometry would be a common method.
The mass spectrum is expected to show a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 176. The fragmentation of this molecular ion would provide structural confirmation. Key fragmentation pathways for aromatic carboxylic acids involve cleavages near the carboxyl group and within the side chain. nist.gov
Expected key fragments for this compound include:
[M]⁺ (m/z 176): The molecular ion corresponding to the intact molecule.
[M-OH]⁺ (m/z 159): Resulting from the loss of a hydroxyl radical, a common fragmentation for carboxylic acids.
[M-COOH]⁺ (m/z 131): Formed by the loss of the entire carboxyl group as a radical.
[C₇H₅O]⁺ (m/z 105): A very stable benzoyl cation, formed by cleavage of the bond between the aromatic ring and the butenyl side chain, followed by loss of a hydrogen. This is often the base peak for benzoic acid derivatives.
[C₆H₅]⁺ (m/z 77): The phenyl cation, resulting from the loss of a CO molecule from the m/z 105 fragment. This is a characteristic fragment for many benzene (B151609) derivatives.
| m/z (predicted) | Ion Structure / Identity | Fragmentation Pathway |
| 176 | [C₁₁H₁₂O₂]⁺ | Molecular Ion (M⁺) |
| 159 | [C₁₁H₁₁O]⁺ | Loss of •OH from M⁺ |
| 131 | [C₁₀H₁₁]⁺ | Loss of •COOH from M⁺ |
| 105 | [C₇H₅O]⁺ | Benzoyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation (from m/z 105) |
X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) for Catalyst Characterization
In many reactions involving this compound, such as palladium-catalyzed isomerizations, the nature of the catalyst is critical. libretexts.org X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) are essential techniques for characterizing the solid-state properties of these catalysts. nist.gov
X-ray Diffraction (XRD): XRD is a primary tool for determining the crystalline structure, phase identity, and average crystallite size of a catalyst material. For a supported catalyst, such as palladium nanoparticles on a support like γ-Al₂O₃, XRD patterns would be used to:
Identify the crystalline phases of both the palladium metal and the support material.
Calculate the average size of the palladium crystallites using the Scherrer equation, which relates the broadening of diffraction peaks to the crystallite dimensions.
Assess the degree of crystallinity and detect the presence of any amorphous phases or impurities. nist.gov
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology and topography of the catalyst. nist.gov It is used to investigate:
Particle Size and Distribution: SEM images reveal the size, shape, and distribution of catalyst particles on the support surface.
Elemental Composition: When coupled with Energy-Dispersive X-ray Spectroscopy (EDX), SEM can provide qualitative and quantitative elemental analysis of the catalyst surface, confirming the presence and dispersion of the active metal.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The chromophore in this compound is the benzoic acid moiety itself. The butenyl group is an isolated alkene and does not conjugate with the aromatic ring, thus it is not expected to significantly alter the primary electronic transitions of the benzoic acid core.
The UV-Vis spectrum of benzoic acid in a non-polar solvent typically displays two main absorption bands originating from π → π* transitions within the benzene ring.
B-band (Benzenoid band): A strong absorption peak typically observed around 230 nm. This band is associated with the electronic transition to the ¹B₁ᵤ state.
C-band: A weaker, broader band with fine structure, appearing around 270-280 nm. This absorption corresponds to the forbidden transition to the ¹B₂ᵤ state of the benzene ring.
Future Research Directions and Emerging Applications
Development of Novel and Highly Selective Catalytic Systems
A primary area of research interest lies in the catalytic isomerization of the butenyl side chain. Scientists are moving beyond traditional catalysts to develop more efficient, selective, and reusable systems. A significant advancement is the use of palladium(0) nanoparticles for long-range olefin isomerization. researchgate.net This approach is advantageous as it provides a simple pathway for isomerization without the need for specialized ligands or co-catalysts. researchgate.net
Further innovation is seen in the development of supported nanoparticle catalysts. For instance, a highly active and stable catalytic system has been fabricated by immobilizing palladium nanoparticles on a hybrid solid support composed of Fe3O4 coated with a ZnO layer. researchgate.net This system, synthesized using a green method with water and a biological substrate from the Rhamnidium elaeocarpum plant, demonstrates high efficiency and selectivity. researchgate.net The superparamagnetic nature of the Fe3O4 core allows for easy and rapid recovery of the catalyst using a magnet, enabling straightforward recycling for multiple reaction cycles. researchgate.net
| Catalyst System | Key Features | Advantages |
| Palladium(0) Nanoparticles | Ligand-free system | Simplicity, avoids costly or complex ligands. researchgate.net |
| Fe3O4@ZnO-supported Pd Nanoparticles | Magnetically recoverable, synthesized via a green method | High stability, recyclability (up to 21 times in hydrogenation), environmentally friendly synthesis. researchgate.net |
Future work in this area will likely focus on enhancing the stability and activity of these nanocatalysts, exploring different support materials, and expanding the scope of catalysts to other transition metals to fine-tune selectivity and reactivity.
Exploration of Chemo- and Regioselective Transformations
The chemical functionality of 2-(3-butenyl)benzoic acid allows for various selective transformations, with a particular focus on the isomerization of the olefin. The palladium(0) nanoparticle-catalyzed reaction demonstrates high regioselectivity, exclusively yielding the thermodynamically more stable (E)-alkene isomer. researchgate.net This long-range isomerization effectively moves the double bond from the terminal position to a position conjugated with the benzoic acid ring system. researchgate.net
The reaction is not only selective but also has a broad substrate scope. It is effective for the free carboxylic acid as well as its ester and amide derivatives. Furthermore, the reaction tolerates a variety of substituents on the benzene (B151609) ring, including both electron-donating and electron-withdrawing groups, without significant impact on the high yields of the isomerized products. researchgate.net
Table: Isomerization of Substituted 2-(3-Butenyl)benzoic Acids using Pd(0) Nanoparticles researchgate.net
| Entry | Substituent on Benzene Ring | Product | Yield (%) |
| 1 | 3-Methyl | (E)-2-(1-Butenyl)-3-methylbenzoic acid | 85 |
| 2 | 4-Methyl | (E)-2-(1-Butenyl)-4-methylbenzoic acid | 88 |
| 3 | 5-Methyl | (E)-2-(1-Butenyl)-5-methylbenzoic acid | 91 |
| 4 | 6-Methyl | (E)-2-(1-Butenyl)-6-methylbenzoic acid | 86 |
| 5 | 4-Methoxy | (E)-4-Methoxy-2-(1-butenyl)benzoic acid | 82 |
| 6 | 5-Fluoro | (E)-5-Fluoro-2-(1-butenyl)benzoic acid | 89 |
| 7 | 5-Chloro | (E)-5-Chloro-2-(1-butenyl)benzoic acid | 85 |
| 8 | 5-Bromo | (E)-5-Bromo-2-(1-butenyl)benzoic acid | 81 |
Future research will aim to explore other selective transformations of the butenyl group, such as asymmetric hydrogenation, hydroformylation, or cycloaddition reactions, to generate a wider array of complex molecules from this versatile starting material.
Integration into Green Chemistry Methodologies
Another avenue for future green chemistry integration is the exploration of renewable feedstocks for the synthesis of this compound itself. While specific pathways have yet to be developed, there is growing interest in producing benzoic acid derivatives from lignin, a major component of lignocellulosic biomass. rsc.org Developing a biocatalytic or chemocatalytic route from lignin-derived platform chemicals to this compound would represent a significant step towards a more sustainable chemical industry. rsc.org Research in this area could focus on enzymatic transformations or tandem catalytic processes that can convert bio-based precursors into the target molecule with high atom economy and minimal environmental impact.
Design and Synthesis of Advanced Materials with Tunable Properties
The bifunctional nature of this compound makes it an attractive monomer for the synthesis of advanced functional polymers. The terminal double bond can participate in polymerization reactions, while the carboxylic acid group can be used for further functionalization or to impart specific properties to the resulting material.
A closely related monomer, 2-(3-butenyl)-2-oxazoline (B11717317), has been polymerized to create poly[2-(3-butenyl)-2-oxazoline], which can then be functionalized to have abundant carboxylic acid groups. This polymer has been successfully used as a fiber-based supporter for catalytic applications, demonstrating how the butenyl group can be leveraged to create a polymer backbone for advanced materials.
The broader class of poly(2-oxazoline)s (POx) is known for its highly tunable properties and potential in biomedical applications. nih.govsigmaaldrich.com By analogy, polymers derived from this compound could be designed to have tailored characteristics. For example, by creating copolymers with other monomers, it would be possible to control properties such as solubility, thermal response (lower critical solution temperature), and drug-loading capacity. sigmaaldrich.com The carboxylic acid side chains could be used to conjugate drugs, targeting ligands, or crosslinking agents to form hydrogels for tissue engineering or controlled release systems. sigmaaldrich.com Future research will likely focus on the controlled polymerization of this compound and its derivatives to create novel materials with precisely engineered and tunable properties for a range of high-value applications.
Q & A
Q. What analytical techniques are recommended for identifying and quantifying 2-(3-Butenyl)benzoic acid in complex mixtures?
Liquid chromatography-mass spectrometry (LC-MS) is the primary method for both qualitative and quantitative analysis. For identification, high-resolution LC-MS enables accurate mass determination of the parent ion (m/z) and fragmentation patterns. Quantification requires calibration curves using internal standards (e.g., deuterated analogs) to account for matrix effects. Recovery studies should validate method accuracy, with typical recovery ranges of 96–111% for benzoic acid derivatives under optimized conditions .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Refer to Material Safety Data Sheets (MSDS) for hazard identification. Key precautions include:
- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles.
- Ventilation: Use fume hoods to avoid inhalation exposure (classified as harmful by inhalation) .
- Storage: Store at 2–8°C in airtight containers to prevent degradation .
- Waste Disposal: Neutralize with a weak base (e.g., sodium bicarbonate) before disposal .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Two strategies are effective:
Suzuki-Miyaura Coupling: Use palladium catalysts (e.g., PdCl₂) with aryl halides and boronic acids. For example, 3-iodobenzoic acid reacts with butenyl boronic acid under basic conditions (NaOH) to yield the target compound. Optimize solvent (e.g., THF/H₂O) and temperature (60–80°C) to achieve >80% yield .
Two-Step Alkylation-Oxidation: React benzoic acid derivatives with 3-butenyl halides via nucleophilic substitution, followed by oxidation of intermediates. Monitor reaction progress using TLC or HPLC to isolate high-purity products .
Q. What enzymatic pathways are involved in the metabolism of this compound, and how can they be studied?
Cytochrome P450 (CYP) enzymes, particularly CYP199A4, catalyze oxidation reactions. To study metabolism:
- In Vitro Assays: Incubate the compound with recombinant CYP enzymes and NADPH. Analyze metabolites via HPLC-MS/MS. For example, 4-(imidazol-1-yl)benzoic acid is oxidized to 4-[[2-(formylamino)acetyl]amino]benzoic acid via CYP199A4 .
- Inhibitor Screening: Use azole-based inhibitors to block specific CYP isoforms and identify metabolic pathways .
Q. How do structural modifications at the butenyl group affect the physicochemical properties of this compound?
Modifications alter solubility, adsorption capacity, and bioactivity:
- Crystallography: X-ray diffraction reveals that dihedral angles between the benzoic acid core and substituents influence crystal packing. For example, derivatives with hydroxyl groups show tighter packing, reducing solubility .
- Adsorption Studies: Butenyl chain length impacts metal ion adsorption. Longer chains enhance coordination with transition metals (e.g., cobalt) in aqueous solutions .
Q. How should researchers resolve contradictions in reported synthetic yields of this compound derivatives?
Contradictions often arise from reaction conditions. To address this:
Control Oxygen Sensitivity: Use inert atmospheres (N₂/Ar) to prevent oxidation of the butenyl group during synthesis .
Optimize Catalysts: Screen palladium ligands (e.g., triphenylphosphine) to enhance coupling efficiency in Suzuki reactions .
Validate Purity: Use NMR (¹H/¹³C) and elemental analysis to confirm product integrity, as impurities may skew yield calculations .
Notes
- Citations follow format, referencing evidence numbers provided.
- Data tables integrate findings from multiple studies to ensure methodological rigor.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
